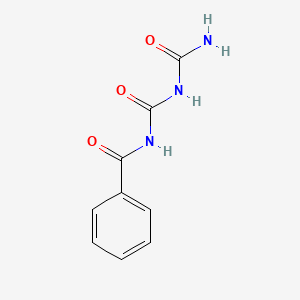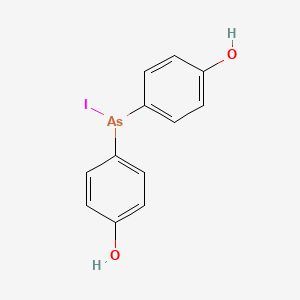
Bis(4-hydroxyphenyl)arsinous iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-hydroxyphenyl)arsinous iodide is an organoarsenic compound with the molecular formula C12H10AsIO2 It is characterized by the presence of two 4-hydroxyphenyl groups attached to an arsenic atom, which is further bonded to an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-hydroxyphenyl)arsinous iodide typically involves the reaction of 4-hydroxyphenyl derivatives with arsenic trioxide and iodine. One common method includes the following steps:
Preparation of 4-hydroxyphenylarsine oxide: This intermediate is synthesized by reacting 4-hydroxyphenylboronic acid with arsenic trioxide in the presence of a base such as sodium hydroxide.
Formation of this compound: The 4-hydroxyphenylarsine oxide is then reacted with iodine in an organic solvent like chloroform or dichloromethane under reflux conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-hydroxyphenyl)arsinous iodide can undergo various chemical reactions, including:
Oxidation: The arsenic center can be oxidized to form arsenic(V) compounds.
Reduction: The compound can be reduced to form arsenic(III) derivatives.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.
Major Products Formed
Oxidation: Arsenic(V) compounds such as bis(4-hydroxyphenyl)arsinic acid.
Reduction: Arsenic(III) derivatives like bis(4-hydroxyphenyl)arsine.
Substitution: Compounds with different halogens or functional groups replacing the iodine atom.
Applications De Recherche Scientifique
Bis(4-hydroxyphenyl)arsinous iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound’s potential biological activity is of interest for studying arsenic’s effects on biological systems.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of materials with specific chemical properties, such as catalysts or polymers.
Mécanisme D'action
The mechanism of action of bis(4-hydroxyphenyl)arsinous iodide involves its interaction with molecular targets, primarily through the arsenic center. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications, particularly in targeting cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-hydroxyphenyl)fluorene: A compound with similar structural features but with a fluorene core instead of arsenic.
Bis(4-hydroxyphenyl)sulfone: Contains a sulfone group instead of arsenic.
Bis(4-hydroxyphenyl)methane: Features a methane core instead of arsenic.
Uniqueness
Bis(4-hydroxyphenyl)arsinous iodide is unique due to the presence of the arsenic atom, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other bis(4-hydroxyphenyl) compounds, making it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
6309-82-6 |
|---|---|
Formule moléculaire |
C12H10AsIO2 |
Poids moléculaire |
388.03 g/mol |
Nom IUPAC |
4-[(4-hydroxyphenyl)-iodoarsanyl]phenol |
InChI |
InChI=1S/C12H10AsIO2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(16)8-4-10/h1-8,15-16H |
Clé InChI |
WJYQLSNXNUDQJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)[As](C2=CC=C(C=C2)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




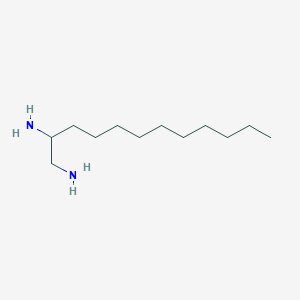
![6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid](/img/structure/B14732364.png)
![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)

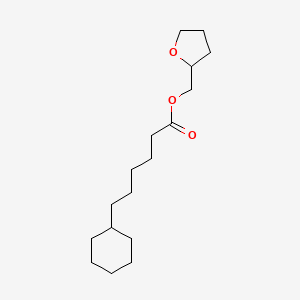
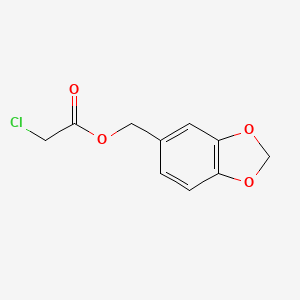

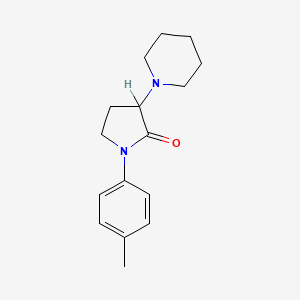
![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
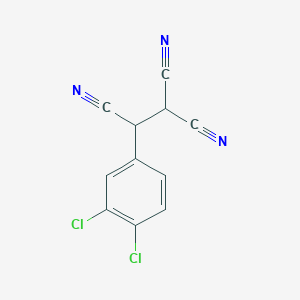
![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)
